1-Eicosanol, hydrogen sulfate, calcium salt 1-Eicosanol, hydrogen sulfate, calcium salt
Brand Name: Vulcanchem
CAS No.: 72018-29-2
VCID: VC18449237
InChI: InChI=1S/2C20H42O4S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;/h2*2-20H2,1H3,(H,21,22,23);/q;;+2/p-2
SMILES:
Molecular Formula: C40H82CaO8S2
Molecular Weight: 795.3 g/mol

1-Eicosanol, hydrogen sulfate, calcium salt

CAS No.: 72018-29-2

Cat. No.: VC18449237

Molecular Formula: C40H82CaO8S2

Molecular Weight: 795.3 g/mol

* For research use only. Not for human or veterinary use.

1-Eicosanol, hydrogen sulfate, calcium salt - 72018-29-2

Specification

CAS No. 72018-29-2
Molecular Formula C40H82CaO8S2
Molecular Weight 795.3 g/mol
IUPAC Name calcium;icosyl sulfate
Standard InChI InChI=1S/2C20H42O4S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;/h2*2-20H2,1H3,(H,21,22,23);/q;;+2/p-2
Standard InChI Key KUFXEQPFZONCPB-UHFFFAOYSA-L
Canonical SMILES CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Ca+2]

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

1-Eicosanol, hydrogen sulfate, calcium salt is systematically named calcium diicosyl bis(sulfate) . Its structure consists of two icosyl (C20) chains linked to sulfate groups, coordinated with a calcium ion (Fig. 1). The IUPAC name, calcium;icosyl sulfate, reflects this ionic configuration. The canonical SMILES representation is:
CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Ca+2]\text{CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Ca+2]}
This bifunctional design enables surfactant behavior, with the hydrophobic icosyl chains and hydrophilic sulfate groups facilitating micelle formation .

Table 1: Key Identifiers of 1-Eicosanol, Hydrogen Sulfate, Calcium Salt

PropertyValueSource
CAS Registry Number72018-29-2
Molecular FormulaC40H82CaO8S2\text{C}_{40}\text{H}_{82}\text{CaO}_8\text{S}_2
Molecular Weight795.3 g/mol
Exact Mass794.508 g/mol
LogP (Predicted)15.17
PSA149.62 Ų

Relationship to Precursor Compounds

The compound derives from 1-eicosanol (C20H42O, CAS 629-96-9), a saturated 20-carbon fatty alcohol . Sulfation of the hydroxyl group produces 1-eicosanol hydrogen sulfate (C20H42O4S, CAS 67633-89-0), which is subsequently neutralized with calcium hydroxide to form the calcium salt . The parent alcohol exhibits a molecular weight of 298.55 g/mol and a Kovats Retention Index (RI) of 2275–2276 on non-polar GC columns , properties critical for monitoring synthesis efficiency.

Synthesis and Industrial Production

Reaction Mechanism and Optimization

The synthesis occurs in two stages:

  • Sulfation: 1-Eicosanol reacts with concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) under controlled temperatures (40–60°C) to form 1-eicosanol hydrogen sulfate .
    C20H42O+H2SO4C20H41OSO3H+H2O\text{C}_{20}\text{H}_{42}\text{O} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_{20}\text{H}_{41}\text{O}\text{SO}_3\text{H} + \text{H}_2\text{O}

  • Neutralization: The hydrogen sulfate is treated with calcium hydroxide (Ca(OH)2\text{Ca(OH)}_2) to precipitate the calcium salt:
    2C20H41OSO3H+Ca(OH)2(C20H41OSO3)2Ca+2H2O2\text{C}_{20}\text{H}_{41}\text{O}\text{SO}_3\text{H} + \text{Ca(OH)}_2 \rightarrow (\text{C}_{20}\text{H}_{41}\text{O}\text{SO}_3)_2\text{Ca} + 2\text{H}_2\text{O}

Key parameters affecting yield (typically 70–85%) include:

  • Temperature: Excess heat promotes side reactions like dehydration.

  • pH: Neutralization at pH 7–8 ensures complete calcium ion binding.

  • Purity of 1-Eicosanol: Impurities reduce sulfation efficiency; GC analysis using columns like DB-1 (RI = 2276) verifies alcohol purity .

Scalability and Industrial Challenges

Industrial production faces hurdles in waste management, as sulfation generates acidic byproducts requiring neutralization. Recent advances propose using membrane reactors to isolate H2SO4\text{H}_2\text{SO}_4 for recycling, reducing environmental impact.

Physicochemical and Analytical Properties

Solubility and Partitioning

The calcium salt’s high LogP (15.17) indicates extreme hydrophobicity, limiting water solubility but enhancing lipid membrane interaction . In non-polar solvents (e.g., hexane), it forms reverse micelles, while in polar aprotic solvents (e.g., DMSO), it exhibits colloidal dispersion.

Spectroscopic and Chromatographic Analysis

  • HPLC: Reverse-phase methods using C18 or Newcrom R1 columns (3 µm particles) with mobile phases of acetonitrile/water/phosphoric acid (85:14.9:0.1 v/v) resolve the compound at retention times of 12–15 min . MS-compatible methods substitute phosphoric acid with 0.1% formic acid .

  • IR Spectroscopy: Strong absorption bands at 1250 cm⁻¹ (S=O stretching) and 1050 cm⁻¹ (S–O–C linkage) confirm sulfation.

Table 2: Analytical Conditions for 1-Eicosanol, Hydrogen Sulfate, Calcium Salt

MethodColumnMobile PhaseDetectionRetention TimeSource
HPLCNewcrom R1MeCN/H2O/H3PO4 (85:14.9:0.1)UV 210 nm12–15 min
GC-MS (precursor)DB-1Helium, 1 mL/minEI-MSRI = 2276

Applications in Industry and Research

Surfactant and Emulsification Roles

The compound’s amphiphilic structure enables:

  • Oil-in-Water Emulsions: Stabilizes formulations in cosmetics (e.g., creams) at 0.5–2% w/w.

  • Detergent Additives: Enhances grease removal in industrial cleaners via micellar encapsulation.

  • Pharmaceutical Nanocarriers: Loads hydrophobic drugs (e.g., paclitaxel) into micelles for targeted delivery.

Comparative Performance

In benchmark tests against sodium lauryl sulfate (SLS), the calcium salt shows superior stability in high-hardness water but lower foaming capacity, making it suitable for low-foam detergents.

Future Research Directions

  • Green Synthesis: Developing enzymatic sulfation using arylsulfotransferases to replace H2SO4\text{H}_2\text{SO}_4.

  • Biodegradability Enhancement: Modifying the icosyl chain with unsaturated bonds to accelerate microbial degradation.

  • Advanced Drug Delivery: Investigating mixed micelles with pluronics for controlled drug release.

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